molecular formula C13H26OSe B14586059 1-Hexyl-1-(methaneseleninyl)cyclohexane CAS No. 61539-82-0

1-Hexyl-1-(methaneseleninyl)cyclohexane

Cat. No.: B14586059
CAS No.: 61539-82-0
M. Wt: 277.32 g/mol
InChI Key: LWVLZLRSBBUDDT-UHFFFAOYSA-N
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Description

1-Hexyl-1-(methaneseleninyl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a hexyl group and a methaneseleninyl group

Preparation Methods

The synthesis of 1-Hexyl-1-(methaneseleninyl)cyclohexane can be achieved through several synthetic routes. One common method involves the reaction of cyclohexane with hexyl bromide in the presence of a strong base to form 1-hexylcyclohexane. This intermediate is then reacted with methaneseleninic acid under controlled conditions to yield the desired compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Hexyl-1-(methaneseleninyl)cyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding selenoxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of selenides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methaneseleninyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions include selenoxides, selenides, and various substituted derivatives.

Scientific Research Applications

1-Hexyl-1-(methaneseleninyl)cyclohexane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of seleno compounds.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 1-Hexyl-1-(methaneseleninyl)cyclohexane exerts its effects involves its interaction with molecular targets and pathways. The methaneseleninyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. This can lead to various biological effects, including modulation of enzyme activities and gene expression.

Comparison with Similar Compounds

1-Hexyl-1-(methaneseleninyl)cyclohexane can be compared with other similar compounds, such as:

    1-Hexyl-1-(methylthio)cyclohexane: Similar in structure but contains a sulfur atom instead of selenium.

    1-Hexyl-1-(methylseleno)cyclohexane: Contains a methylseleno group instead of methaneseleninyl.

    1-Hexyl-1-(methylsulfinyl)cyclohexane: Contains a methylsulfinyl group, differing in oxidation state.

The uniqueness of this compound lies in its methaneseleninyl group, which imparts distinct chemical and biological properties compared to its sulfur analogs.

Properties

CAS No.

61539-82-0

Molecular Formula

C13H26OSe

Molecular Weight

277.32 g/mol

IUPAC Name

1-hexyl-1-methylseleninylcyclohexane

InChI

InChI=1S/C13H26OSe/c1-3-4-5-7-10-13(15(2)14)11-8-6-9-12-13/h3-12H2,1-2H3

InChI Key

LWVLZLRSBBUDDT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(CCCCC1)[Se](=O)C

Origin of Product

United States

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